molecular formula C12H13NO2 B11723602 Ethyl 4-Methylindole-3-carboxylate

Ethyl 4-Methylindole-3-carboxylate

Cat. No.: B11723602
M. Wt: 203.24 g/mol
InChI Key: UYOGKIFAIOYYQL-UHFFFAOYSA-N
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Description

Ethyl 4-Methylindole-3-carboxylate: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Methylindole-3-carboxylate typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The specific synthesis of this compound may involve additional steps to introduce the ethyl ester and methyl groups at the appropriate positions on the indole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification and isolation of the desired product. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-Methylindole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemistry: Ethyl 4-Methylindole-3-carboxylate is used as a building block in the synthesis of more complex indole derivatives.

Biology: In biological research, indole derivatives, including this compound, are studied for their potential as therapeutic agents. They exhibit a range of biological activities, such as antiviral, anticancer, and antimicrobial properties .

Medicine: The compound’s potential therapeutic applications include its use in drug development for treating various diseases. Its ability to interact with biological targets makes it a promising candidate for further investigation .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of Ethyl 4-Methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

  • Ethyl 1H-indole-3-carboxylate
  • Methyl 1H-indole-3-carboxylate
  • Ethyl 6-methoxy-3-methylindole-2-carboxylate

Comparison: Ethyl 4-Methylindole-3-carboxylate is unique due to the presence of both the ethyl ester and methyl groups on the indole ring. This structural modification can influence its chemical reactivity and biological activity compared to other indole derivatives. For example, the presence of the methyl group at the 4-position may enhance its stability and binding affinity to certain biological targets .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 4-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)9-7-13-10-6-4-5-8(2)11(9)10/h4-7,13H,3H2,1-2H3

InChI Key

UYOGKIFAIOYYQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC(=C21)C

Origin of Product

United States

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